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3-Chloro-2,6-dihydroxy-4-

methylbenzaldehyde

CAS No.: 57074-21-2

Cat. No.: B106226 Get Quote

Executive Summary
Chloratranol (chemically 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde, often referred to as

Chloroatranol) represents a critical case study in natural product pharmacology: the collision

between therapeutic potential and toxicological liability.

Derived from the hydrolysis of the lichen depside chloroatranorin (found in Evernia prunastri

and Pseudevernia furfuracea), Chloratranol possesses a polyphenolic scaffold characteristic of

potent radical scavengers. However, it is simultaneously identified as one of the most potent

contact allergens in perfumery, capable of eliciting dermatitis at parts-per-billion (ppb) levels.

This guide analyzes the potential antioxidant activity of Chloratranol not as a direct path to a

marketable topical drug, but as a scaffold for understanding structure-activity relationships

(SAR). We explore how its phenolic hydroxyls drive Reactive Oxygen Species (ROS)

scavenging while its aldehyde moiety drives immunotoxicity, providing a roadmap for

dissociating these two properties in future drug design.
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Physicochemical Profile
Chloratranol acts as a "warhead" molecule—small, lipophilic, and highly reactive.

Parameter Specification

IUPAC Name 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde

CAS Registry 57074-21-2

Molecular Formula C₈H₇ClO₃

Molecular Weight 186.59 g/mol

Key Functional Groups

[1][2][3][4][5][6][7] • Phenolic -OH (C2, C6):

Primary antioxidant sites (HAT mechanism).[7]•

Aldehyde (-CHO): Electrophilic center

responsible for protein binding (toxicity).•

Chlorine (C3): Electron-withdrawing group;

enhances acidity of adjacent -OH.

Solubility
Soluble in Ethanol, DMSO, Diethyl Ether; Poorly

soluble in water.

Biosynthetic Origin
Chloratranol is not a primary metabolite but a degradation product. In oakmoss processing, the

depside bond of Chloroatranorin is hydrolyzed (often during ethanol extraction or aging),

releasing Chloratranol and methyl

-orcinol carboxylate.
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Figure 1: Degradation pathway of Chloroatranorin yielding Chloratranol.[2][4][8][9][10] This

process often occurs during the production of Oakmoss Absolute.

Part 2: Mechanisms of Action
Antioxidant Mechanism (The Potential)
Chloratranol's antioxidant capacity is predicted by the Hydrogen Atom Transfer (HAT)

mechanism.

Resonance Stabilization: The phenoxy radical formed after scavenging a free radical (R•) is

stabilized by the aromatic ring and the ortho-/ para-substitution pattern.

Chlorine Effect: The C3-Chlorine atom is electron-withdrawing. While this typically reduces

electron density (making the ring less reactive to electrophiles), it increases the acidity of the

C2-hydroxyl group, potentially facilitating proton donation in specific pH environments.

Chelation: The proximity of the C2-hydroxyl and the C1-aldehyde oxygen allows for bidentate

chelation of transition metals (Cu²⁺, Fe²⁺), preventing metal-catalyzed Fenton reactions.

The Toxicological Barrier (The Reality)
The same aldehyde group that aids chelation is the source of toxicity. Chloratranol is a pro-

hapten.

Schiff Base Formation: The aldehyde reacts with lysine residues on skin proteins (e.g.,

keratin, serum albumin).

Sensitization: This protein-hapten conjugate is recognized by Langerhans cells, triggering a

T-cell mediated immune response (Allergic Contact Dermatitis).

Potency: Chloratranol is significantly more potent than its non-chlorinated analog, Atranol,

likely due to increased lipophilicity facilitating skin penetration.
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Figure 2: Divergent pathways of Chloratranol activity. The aldehyde moiety drives toxicity (red),

while the phenolic core drives antioxidant activity (green).

Part 3: Experimental Protocols
To rigorously evaluate Chloratranol, researchers must isolate it from the matrix and assay it

using a "Safety-First" workflow.

Isolation from Oakmoss Absolute
Since commercial pure standards are rare/expensive, isolation is often required.

Starting Material: Oakmoss Absolute (Evernia prunastri).[4][9]

Flash Chromatography:

Stationary Phase: Silica Gel 60.

Mobile Phase: Gradient of n-Hexane/Ethyl Acetate (starting 95:5 to 70:30).
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Detection: TLC (visualize with UV 254nm and Anisaldehyde stain). Chloratranol typically

elutes after Atranol due to the chlorine atom increasing lipophilicity.

Purification: Recrystallization from cold ethanol/water.

Validation: NMR (1H, 13C) and GC-MS (Molecular ion m/z 186/188 for Cl isotopes).

Antioxidant Assay: DPPH Radical Scavenging
Objective: Quantify the IC50 of Chloratranol relative to Trolox.

Reagents:

DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in Methanol.

Positive Control: Trolox or Ascorbic Acid.

Protocol:

Preparation: Prepare serial dilutions of Chloratranol in Methanol (range: 5 µM to 200 µM).

Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

Incubation: 30 minutes in the dark at Room Temperature (RT).

Measurement: Read Absorbance at 517 nm (

).

Calculation:

Analysis: Plot % Inhibition vs. Concentration to determine IC50.

Safety Assay: Direct Peptide Reactivity Assay (DPRA)
Objective: Confirm electrophilic reactivity (allergen potential) before biological testing.

Rationale: Before testing on cells, you must quantify the haptenation rate. High reactivity here

correlates with high sensitization risk.
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Protocol:

Peptides: Synthetic peptides containing Cysteine (C-peptide) or Lysine (K-peptide).

Incubation: Incubate Chloratranol with peptides (1:10 and 1:50 molar ratios) in

acetonitrile/buffer for 24 hours.

Analysis: HPLC-UV. Measure the depletion of the unreacted peptide peak.

Threshold: >13.6% average depletion indicates a sensitizer. (Chloratranol typically shows

near 100% depletion of Lysine peptides).

Part 4: Strategic Recommendations for Drug
Development
Do not develop Chloratranol as a topical antioxidant. The risk-benefit ratio is unacceptable due

to the high prevalence of oakmoss sensitization in the general population.

Instead, use Chloratranol as a Lead Scaffold:

Aldehyde Reduction: Reduce the aldehyde group (-CHO) to an alcohol (-CH₂OH). This yields

Chloroatranol alcohol.

Hypothesis: This removes the Schiff-base forming capability (reducing allergenicity) while

retaining the phenolic antioxidant core.

Masking: Create a pro-drug by glycosylating the phenolic hydroxyls or forming an acetal at

the aldehyde, which releases the active antioxidant only under specific metabolic conditions

(e.g., intracellular esterase activity).

Comparative Data Summary (Theoretical)
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Compound
Antioxidant Power
(DPPH)

Allergenicity
(LLNA/DPRA)

Development
Status

Chloroatranorin Moderate Low (Pro-hapten) Precursor

Chloratranol High Extreme Toxic Lead

Atranol High High Toxic Lead

Trolox (Control) High None Standard
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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